1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] is a synthetic organic compound characterized by its unique spiro structure, which includes a brominated indoline moiety and a piperidine ring. This compound falls under the classification of spiro compounds, which are defined as cyclic compounds that contain two or more rings sharing a single atom. The presence of the bromine atom in this compound contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] can be achieved through various methods, primarily involving the cyclization of appropriate precursors. One common approach includes:
The reaction conditions are critical for achieving high yields and purity. For instance, maintaining an inert atmosphere (nitrogen or argon) during the reaction can prevent oxidation and side reactions. The purification process often involves recrystallization from suitable solvents to isolate the desired product effectively.
The molecular formula of 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] is . Its molecular structure features a spiro linkage between a brominated indoline and a piperidine ring, which can be represented as follows:
These structural details indicate the compound's potential for interaction with biological targets due to its complex arrangement of atoms.
1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] can participate in various chemical reactions, including:
The reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these chemical transformations. For example, using polar aprotic solvents can facilitate nucleophilic attack on the bromine atom.
The mechanism of action for 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] is not fully elucidated but is believed to involve:
Research indicates that compounds with similar structures often exhibit activities such as antidepressant effects or modulation of serotonin receptors, suggesting potential therapeutic applications.
1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] has several scientific applications:
The spiro[indoline-3,4'-piperidine] scaffold represents a three-dimensional structural motif characterized by a shared spiro carbon atom connecting orthogonal ring systems. This architecture imposes significant steric constraints, reducing conformational flexibility while enhancing target selectivity. The piperidine ring typically adopts a chair conformation, while the indoline moiety exhibits near-perpendicular alignment relative to the piperidine plane, as confirmed by X-ray crystallography studies of analogous compounds [1]. This spatial arrangement creates distinct electronic environments ideal for interacting with biological targets, particularly central nervous system (CNS) receptors and antimicrobial targets.
Spirocyclic frameworks like 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] (molecular formula: C₁₃H₁₇BrN₂; molecular weight: 281.19 g/mol) exhibit improved metabolic stability compared to planar scaffolds due to resistance to cytochrome P450-mediated oxidation [10]. The quaternary spiro carbon (C3 of indoline) also serves as a chiral center, enabling enantioselective interactions—a feature exploited in neuropharmacology. These attributes position spiro[indoline-3,4'-piperidine] as a privileged scaffold in drug discovery, particularly for CNS and antimicrobial applications [1] [10].
Table 1: Comparative Structural Features of Spiro[indoline-3,4'-piperidine] Derivatives
Compound | Ring Fusion | Notable Substituents | Conformational Properties |
---|---|---|---|
1'-Methyl-spiro[5-bromoindoline-3,4'-piperidine] | Spirocyclic at C3 | 5-Br, 1'-N-CH₃ | Perpendicular rings; piperidine chair conformation |
Spiropiperidine-quinolinone | Spirocyclic at C2' | 2'-Carbonyl | Planar quinolinone fused orthogonally to piperidine |
Ergotamine | Tetracyclic fused system | Lysergic acid moiety | Rigid tricyclic structure with flexible peptide chain |
The introduction of bromine at the C5 position of the indoline ring (as in 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine]) significantly alters the compound's electronic and steric profile. Bromine acts as both a hydrogen-bond acceptor and a bulky lipophilic group (van der Waals radius: 1.85 Å), enhancing membrane permeability—a critical factor for CNS penetration. The electron-withdrawing effect (+σ effect) increases indoline ring acidity, facilitating deprotonation at N1 under physiological conditions, which may influence receptor binding kinetics [1] [6].
Functionally, the 5-bromo substitution enables further structural diversification via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), serving as a synthetic handle for generating derivative libraries. Biologically, brominated indolines exhibit enhanced antimicrobial potency due to improved penetration through bacterial membranes. Compound 8c—a structurally related spirooxindole—demonstrated MIC values of 8–16 µg/mL against S. aureus and E. coli, attributed partly to bromine-induced lipophilicity [1]. In neuroactive compounds, the 5-bromo group may facilitate π-stacking interactions with serotonin and dopamine receptor residues, positioning brominated derivatives as key scaffolds for CNS drug development [1] [2].
Ergot alkaloids, historically infamous for causing epidemics of ergotism ("St. Anthony's Fire") in the Middle Ages, laid the foundation for spirocyclic indoline-piperidine therapeutics. Initial medicinal use was documented in 1582 when German midwives employed ergot-containing preparations to accelerate childbirth [3]. The isolation of ergotamine by Stoll in 1918 marked the first chemically pure ergot alkaloid, revealing a complex tetracyclic structure featuring an indoline core fused to piperidine-derived fragments [3] [7].
Table 2: Evolution of Key Piperidine-Containing Alkaloids in Medicine
Era | Compound | Structural Innovation | Therapeutic Significance |
---|---|---|---|
Pre-1900 | Crude ergot preparations | Uncharacterized mixtures | Oxytocic effects in childbirth |
1918 | Ergotamine | First isolated ergot alkaloid with peptide moiety | Migraine management |
1935 | Ergonovine | Simplified lysergic acid derivative | Control of postpartum hemorrhage |
Mid-20th c. | Synthetic spiro compounds (e.g., US3936459A) | Spiro[indoline-3,4'-piperidine] scaffold | Analgesic and antihistaminic applications |
21st c. | 1'-Methyl-spiro[5-bromoindoline-3,4'-piperidine] | Brominated spirocyclic indoline | Antimicrobial and neuroprotective lead compound |
Modern synthetic analogues like 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] emerged from systematic simplification of ergot's complex structure. Retaining the pharmacophoric indoline-piperidine relationship while introducing spirocyclic connectivity and bromine substitution enhances metabolic stability and target specificity. This design philosophy transitioned ergot-derived compounds from non-selective uterotonics to targeted therapeutics for neurological disorders [3] [7]. The 1'-methyl group in contemporary analogues improves blood-brain barrier (BBB) permeability compared to classical ergolines, addressing limitations observed in early neuroactive compounds [1] [2].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2